molecular formula C17H20N6O2S B2605807 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115905-82-2

2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No. B2605807
CAS RN: 1115905-82-2
M. Wt: 372.45
InChI Key: RGTYAPXAWMTWSH-UHFFFAOYSA-N
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Description

Quinazolinones and their derivatives are a class of nitrogenous heterocyclic compounds that have been the focus of drug discovery research over the past few decades . They exhibit a wide range of pharmacological and biological actions, including antibacterial, anticancer, antibiotic, antipyretic, analgesic, antihypertensive, diuretic, antihistamine, antidepressant, and vasodilating effects .


Synthesis Analysis

A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min . This method has the advantages of excellent yields, short reaction times, environmental friendliness, and mild reaction conditions .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be analyzed using various spectral methods. For example, 1H NMR spectra can show characteristic peaks for different functional groups .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For instance, 2,3-dihydroquinazolinone derivatives can be easily oxidized to produce quinazolin-4(3H)-one analogs .

Scientific Research Applications

    Antifungal Activity

    • A study highlights the one-pot, eco-friendly synthesis of this compound in water. The reaction involves combining phthalic anhydride with anilines and anthranilamide without any catalyst. The resulting compounds were tested against fungal strains, and some showed prominent antifungal activity.

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary depending on their structure and the target they interact with. For instance, some quinazolinone derivatives have been found to exhibit cytotoxicity against certain cancer cells .

Future Directions

The future directions in the research of quinazolinone derivatives are likely to focus on the development of novel derivatives with improved pharmacological properties and lower toxicity. The use of green chemistry approaches in the synthesis of these compounds is also an important area of focus .

properties

IUPAC Name

2-(4-oxo-3-pentylquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-2-3-6-9-23-15(25)12-7-4-5-8-13(12)20-17(23)26-10-14(24)21-16-18-11-19-22-16/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H2,18,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTYAPXAWMTWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide

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